Acetyl tetrapeptide-9

Descripción general

Descripción

Acetil Tetrapéptido-9 (acetato): es un péptido sintético conocido por sus propiedades antienvejecimiento. Imita la función de Lumican, un proteoglicano que juega un papel crucial en la organización de las fibras de colágeno y la matriz extracelular. Este péptido estimula los mecanismos de regeneración natural de la piel, mejorando la firmeza y la flexibilidad .

Métodos De Preparación

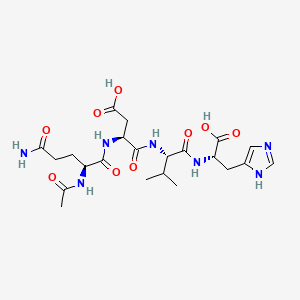

Rutas de Síntesis y Condiciones de Reacción: El Acetil Tetrapéptido-9 (acetato) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento. La secuencia peptídica para el Acetil Tetrapéptido-9 es Ac-Gln-Asp-Val-His-OH . La síntesis implica la protección de las cadenas laterales de los aminoácidos, reacciones de acoplamiento y pasos de desprotección para obtener el péptido final.

Métodos de Producción Industrial: La producción industrial del Acetil Tetrapéptido-9 (acetato) implica SPPS a gran escala, seguida de procesos de purificación como la cromatografía líquida de alta resolución (HPLC) para asegurar una alta pureza. El péptido se liofiliza luego para obtener una forma de polvo estable adecuada para la incorporación en formulaciones cosméticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Acetil Tetrapéptido-9 (acetato) experimenta principalmente reacciones de formación de enlaces peptídicos e hidrólisis. No suele participar en reacciones de oxidación o reducción debido a la estabilidad de sus enlaces peptídicos.

Reactivos y Condiciones Comunes:

Reactivos de Acoplamiento: N,N'-Diisopropilcarbodiimida (DIC), Hidroxibenzotriazol (HOBt)

Reactivos de Desprotección: Ácido trifluoroacético (TFA)

Solventes: Dimetilformamida (DMF), Diclorometano (DCM)

Productos Principales: El principal producto de estas reacciones es el propio Acetil Tetrapéptido-9 (acetato), con una alta pureza que se logra mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación .

Aplicaciones Científicas De Investigación

Química: El Acetil Tetrapéptido-9 (acetato) se utiliza como un péptido modelo en estudios de síntesis de péptidos y relaciones estructura-actividad.

Biología: En la investigación biológica, se utiliza para estudiar el papel de los péptidos en la comunicación celular y la organización de la matriz extracelular.

Medicina: El Acetil Tetrapéptido-9 (acetato) se investiga por sus posibles aplicaciones terapéuticas en la regeneración de la piel y los tratamientos antienvejecimiento. Se ha demostrado que estimula la síntesis de Lumican y Colágeno tipo I, lo que lleva a una mayor firmeza y grosor de la piel .

Industria: En la industria cosmética, el Acetil Tetrapéptido-9 (acetato) es un ingrediente clave en productos antienvejecimiento. Se valora por su capacidad para mejorar la elasticidad de la piel y reducir la aparición de arrugas .

Mecanismo De Acción

El Acetil Tetrapéptido-9 (acetato) ejerce sus efectos uniéndose a receptores específicos en las membranas de los fibroblastos, estimulando la producción de Lumican y Colágeno tipo I. Lumican juega un papel fundamental en la estabilidad de la matriz extracelular al facilitar la síntesis y la organización de las fibrillas de colágeno en fibras funcionales. Esto lleva a una mejor firmeza y regeneración de la piel .

Comparación Con Compuestos Similares

Compuestos Similares:

Acetil Tetrapéptido-11: Estimula el crecimiento de células de queratinocitos y la síntesis de sindecan-1, mejorando la cohesión de la piel.

Palmitoil Tetrapéptido-7: Conocido por sus propiedades antiinflamatorias y su capacidad para reducir la aspereza de la piel.

Palmitoil Pentapéptido-4: Promueve la síntesis de colágeno y la reparación de la piel.

Singularidad: El Acetil Tetrapéptido-9 (acetato) es único en su capacidad de estimular específicamente la síntesis de Lumican, lo que es crucial para la organización óptima de las fibras de colágeno. Esta acción específica lo hace particularmente efectivo en la mejora de la firmeza de la piel y la reducción de los signos del envejecimiento .

Actividad Biológica

Acetyl Tetrapeptide-9 is a synthetic peptide with significant biological activity, particularly in the field of dermatology and cosmetic science. This tetrapeptide, composed of four amino acids, plays a crucial role in skin health by promoting collagen synthesis and enhancing the structural integrity of the extracellular matrix. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Characteristics

- Molecular Weight: 539.5 g/mol

- Solubility: Soluble in water; insoluble in oil

- Amino Acid Sequence: Aspartic acid, Glutamine, Histidine, Valine

- Extraction Process: Chemical synthesis followed by N-acetylation

This compound functions primarily as a signal peptide , which means it stimulates cellular processes that lead to the production of collagen and other essential proteins. It specifically targets lumican, a proteoglycan involved in collagen fibril organization and synthesis. By enhancing lumican levels, this compound contributes to improved collagen structure and function within the dermal extracellular matrix .

Collagen Synthesis Enhancement

Research indicates that this compound significantly increases the synthesis of collagen I, particularly in human dermal fibroblasts. This effect is dose-dependent, with higher concentrations leading to greater increases in collagen production:

| Concentration (µg/ml) | Collagen I Synthesis Increase (%) |

|---|---|

| Control | 0 |

| 2.2 | +125 |

| 7.4 | +200 |

This data suggests that this compound can effectively stimulate collagen production, which is vital for maintaining skin elasticity and reducing the appearance of wrinkles .

In Vivo Studies

A clinical study involving 17 female volunteers aged 45 to 55 demonstrated significant improvements in skin thickness and firmness after bi-daily application of a formulation containing this compound over 16 weeks:

- Skin Thickness Increase: 67% of participants showed a positive effect.

- Skin Firmness Improvement: 82% reported enhanced firmness.

These results highlight the peptide's potential as an effective anti-aging ingredient in cosmetic formulations .

Gene Expression Modulation

This compound has been shown to activate several genes associated with collagen synthesis and structural proteoglycans within the dermal extracellular matrix. Notably, it stimulates the COL1A1 gene responsible for encoding collagen I, thereby promoting fibroblast growth and enhancing skin structure .

Anti-Aging Effects

The anti-aging properties of this compound stem from its ability to improve skin texture and reduce signs of aging such as fine lines and wrinkles. Its action on lumican not only aids in collagen organization but also enhances overall skin hydration and elasticity .

Case Studies

- Study on Lumican Synthesis:

- Clinical Evaluation of Anti-Aging Effects:

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZANUZIBYJBIN-XSWJXKHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239151 | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928006-50-2 | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, N2-acetyl-L-glutaminyl-L-α-aspartyl-L-valyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL TETRAPEPTIDE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMO8OOD3V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.